molecular formula C11H11N3O B2857224 6'-Methoxy-[2,3']bipyridinyl-5-ylamine CAS No. 835876-08-9

6'-Methoxy-[2,3']bipyridinyl-5-ylamine

Cat. No.: B2857224
CAS No.: 835876-08-9
M. Wt: 201.229
InChI Key: SPGQGMOAWKVHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Methoxy-[2,3’]bipyridinyl-5-ylamine is an organic compound with the molecular formula C11H11N3O It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-[2,3’]bipyridinyl-5-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3’-bipyridine and methoxyamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of 6’-Methoxy-[2,3’]bipyridinyl-5-ylamine may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-[2,3’]bipyridinyl-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bipyridine compounds.

Scientific Research Applications

6’-Methoxy-[2,3’]bipyridinyl-5-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6’-Methoxy-[2,3’]bipyridinyl-5-ylamine involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the methoxy and amine groups.

    4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at different positions.

    5,5’-Diamino-2,2’-bipyridine: Contains amine groups but lacks the methoxy group.

Uniqueness

6’-Methoxy-[2,3’]bipyridinyl-5-ylamine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(6-methoxypyridin-3-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-5-2-8(6-14-11)10-4-3-9(12)7-13-10/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGQGMOAWKVHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.